1H-Benzimidazole, 2-(5-chloro-2-propoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-(5-chloro-2-propoxyphenyl)- is a heterocyclic aromatic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-(5-chloro-2-propoxyphenyl)- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with 5-chloro-2-propoxybenzaldehyde under acidic conditions to form the desired benzimidazole derivative . Industrial production methods often utilize similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1H-Benzimidazole, 2-(5-chloro-2-propoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antiparasitic activities, making it a candidate for the development of new antibiotics and antiparasitic drugs.
Medicine: Due to its anticancer properties, it is being investigated for use in cancer therapy.
Industry: The compound is used in the development of agrochemicals and other industrial applications due to its stability and bioactivity.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(5-chloro-2-propoxyphenyl)- involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins, disrupting essential biological processes in pathogens and cancer cells. For example, it may inhibit DNA synthesis or interfere with cell division, leading to the death of microbial or cancer cells .
Comparison with Similar Compounds
1H-Benzimidazole, 2-(5-chloro-2-propoxyphenyl)- can be compared with other benzimidazole derivatives such as:
Albendazole: An antiparasitic drug used to treat a variety of parasitic worm infestations.
Mebendazole: Another antiparasitic drug with a broad spectrum of activity against parasitic worms.
Thiabendazole: Used to treat parasitic worm infections and also as a fungicide.
Properties
CAS No. |
62914-25-4 |
---|---|
Molecular Formula |
C16H15ClN2O |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
2-(5-chloro-2-propoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C16H15ClN2O/c1-2-9-20-15-8-7-11(17)10-12(15)16-18-13-5-3-4-6-14(13)19-16/h3-8,10H,2,9H2,1H3,(H,18,19) |
InChI Key |
RSJLVDKGWKOYTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.